molecular formula C7H8ClN B151487 3-Chlorobenzylamine CAS No. 4152-90-3

3-Chlorobenzylamine

Cat. No. B151487
CAS RN: 4152-90-3
M. Wt: 141.6 g/mol
InChI Key: BJFPYGGTDAYECS-UHFFFAOYSA-N
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Description

3-Chlorobenzylamine is a chemical compound that has been studied for its potential antimycobacterial properties. It is a benzylamine derivative with a chlorine substituent on the aromatic ring. The compound has shown activity against Mycobacterium tuberculosis and other mycobacteria, which are responsible for diseases such as tuberculosis and leprosy .

Synthesis Analysis

The synthesis of 3-chlorobenzylamine involves the introduction of various N-alkyl chains and substituents into the aromatic system. The compound N-methyl-3-chlorobenzylamine, a derivative of 3-chlorobenzylamine, has been synthesized and tested for its antimycobacterial properties, showing a minimum inhibitory concentration (MIC) of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 3-chlorobenzylamine, related compounds have been studied. For example, the molecular structure of complexes formed by trimethylamine with boron trichloride and boron tribromide has been determined using gas electron diffraction and vibrational spectroscopy . This suggests that similar analytical techniques could be applied to study the molecular structure of 3-chlorobenzylamine.

Chemical Reactions Analysis

3-Chlorobenzylamine can participate in various chemical reactions. For instance, it has been used in the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, indicating its reactivity with aldehydes in the presence of other reagents . Additionally, chlorobenzylamine derivatives have been used as ligands in the preparation of cobalt(III) complexes, which have been studied for their solvolytic aquation and hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chlorobenzylamine derivatives can be inferred from related compounds. For example, poly(3-chlorodiphenylamine) has been synthesized and found to be soluble in organic solvents and concentrated acid, with a room temperature electrical conductivity of 1.6 × 10^-3 S cm^-1 . The crystal structure of related benzamide derivatives has been determined, providing insights into the molecular geometry and intermolecular interactions of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Chlorobenzylamine has been utilized in the synthesis of complex chemical structures. For instance, it is involved in forming cage structures via reactions with glyoxal, as demonstrated by Crampton et al. (1993) in their study on hexabenzyl-hexaazatetracyclo dodecane synthesis (Crampton, Hamid, Millar, & Ferguson, 1993).
  • Hu et al. (2020) explored the formation of hydrogen-bonded supramolecular organic salts using 4-chlorobenzylamine, highlighting its role in creating diverse molecular salts (Hu, Jin, Li, Li, Lin, Liu, & Wang, 2020).

Antimicrobial Properties

Application in Material Science

  • 4-Chlorobenzylamine has been used in the synthesis of specific insecticides, as described by Chun (2007) in the context of chlorfenapyr production (Chun, 2007).

Coordination Chemistry

Biological Applications

Environmental and Analytical Applications

  • The compound has also been examined in environmental contexts, such as in the study by Sakhvidi et al. (2017) on the quantification of chlorobenzene in air, which is related to chlorobenzylamine as an intermediate chemical (Sakhvidi, Bahrami, & Ghiasvand, 2017).

Safety And Hazards

3-Chlorobenzylamine is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPYGGTDAYECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063323
Record name Benzenemethanamine, 3-chloro-
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzylamine

CAS RN

4152-90-3
Record name 3-Chlorobenzylamine
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Record name Benzenemethanamine, 3-chloro-
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Record name Benzenemethanamine, 3-chloro-
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Record name Benzenemethanamine, 3-chloro-
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Record name 3-chlorobenzylamine
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Synthesis routes and methods

Procedure details

A 1 M solution of Hunig's Base in anhydrous DMF is prepared (Solution A). A 0.5 M solution of 1-H-pyrazole-1-carboxamidine hydrochloride is prepared using solution A. A 0.25 M solution of (3-chlorophenyl)methanamine in anhydrous DMF is prepared. A solution of (3-chlorophenyl)methanamine (800 μL, 200 mmol, 1.0 eq) is added to a solution of 1-H-pyrazole-1-carboxamidine hydrochloride (400 μL, 200 mmol, 1.0 eq) followed by addition of Hunig's Base (80 μL, 2.3 eq). The reaction mixture is heated at 100° C. for 24 hours. The solvent is removed under reduced pressure to give the crude desired product as a viscous oil. The crude product is dried by azeotoping with acetone and drying the residue under high vacuum. The crude 1-(3-chlorobenzyl)guanidinium chloride is used in the next step without any further purification.
[Compound]
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400 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
… The most active compounds in this test, jV-methyl-3-chlorobenzylamine (19, MIC 10.2 gg/mL), jV-methyl-3,5-dichlorobenzylamine (93, MIC 10.2 µg/mL), and iV-butyl-3,5-…
Number of citations: 72 pubs.acs.org
H Ran, L Cao, Y Zhao, M Chen, P Qi, H Wu, Y Lu… - Journal of Alloys and …, 2022 - Elsevier
… Herein, 2D perovskite as a passivation layer is successfully constructed with the help of 3-chlorobenzylamine (3Cl-BA), which is anchored on the surface of methylamine lead iodine (…
Number of citations: 8 www.sciencedirect.com
H Zhang, C Tu, C Xue, J Wu, Y Cao, W Zou, W Xu… - Nano Letters, 2021 - ACS Publications
… We further show that the detrimental effects can be significantly suppressed by using bifunctional-molecule 3-chlorobenzylamine (3Cl-BA) into the precursor solution to form high-quality …
Number of citations: 29 pubs.acs.org
H Gan, Y Wu, K Jiang, S Ge, Y Yao, R Wang… - …, 2019 - Wiley Online Library
In this study, a series of dehydroepiandrosterone (DHEA) derivatives were synthesized by linking DHEA with active fragments such as carbamate, phthalimide and indoleacetic acid. In …
JP Idoux, R Zarrillo - The Journal of Organic Chemistry, 1975 - ACS Publications
… mp 259);19c 3-chlorobenzylamine, mp 225-227 (lit. mp 225);19c 4-nitrobenzylamine, mp 269-270 with decomposition from 260 (lit. mp 256 dec).…
Number of citations: 9 pubs.acs.org
JE Gannon, EO Bennett, IU Onyekwelu, IN Izzat - TRIBOLOGY international, 1980 - Elsevier
Benzylamine and 20 related compounds were evaluated as preservatives in metal working fluids, n-benzylamine, n-methyl-o-chlorobenzylamine, n-methyl-p-chlorobenzylamine and p-…
Number of citations: 7 www.sciencedirect.com
D Parkinson, BA Callingham - Journal of Pharmacy and …, 1980 - Wiley Online Library
… 3-[3H]Benzylamine was prepared at the Radiochemical Centre, Amersham, UK, by catalytic reduction of 3-chlorobenzylamine by tritium gas (code TR3). After removal of the catalyst and …
Number of citations: 27 onlinelibrary.wiley.com
Y Zhou, S Wu, J Mao, Z Li - ChemSusChem, 2018 - Wiley Online Library
… , 4-fluorobenzylamine 1 c is a key precursor for the manufacture of Raltegravir (anti-HIV drug)22a and Pimavanserin (drug to treat Parkinson's disease),22b and 3-chlorobenzylamine 1 …
L Wu, Y Liu, Z Li, J Liang, L Geng, L Chen, Z Dong - RSC advances, 2023 - pubs.rsc.org
… In the case of the two tested compounds containing halogen atoms (3-chlorobenzylamine … containing electron-withdrawing groups (3-chlorobenzylamine and 3-bromobenzylamine) and …
Number of citations: 4 pubs.rsc.org
AS Abdelkhalek, FN Musayev, KA Iyer… - Journal of molecular …, 2020 - Elsevier
… 2-Amino-8-chloro-3,4-dihydroquinazoline hydrochloride (3) was obtained in a cyclization reaction of 2-amino-3-chlorobenzylamine (8) with cyanogen bromide as shown in Scheme 1. …
Number of citations: 5 www.sciencedirect.com

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